molecular formula C20H34GdN5O10 B126527 Gadoversetamida CAS No. 131069-91-5

Gadoversetamida

Número de catálogo: B126527
Número CAS: 131069-91-5
Peso molecular: 661.8 g/mol
Clave InChI: HBEAOBRDTOXWRZ-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gadoversetamide, marketed under the trade name OptiMARK, is a gadolinium compound used as a contrast agent in magnetic resonance imaging (MRI), particularly imaging of the brain, spine and liver.
Gadoversetamide is a paramagnetic extracellular magnetic resonance imaging (MRI) contrast agent that facilitates visualization of abnormal vascularity. When placed in a magnetic field, gadoversetamide decreases T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time) values in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity. Gadoversetamide does not cross the intact blood-brain barrier. However, abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide. (NCI05)
See also: Gadoversetamide (preferred);  Gadolinium Cation (3+) (has active moiety).

Aplicaciones Científicas De Investigación

Imágenes del Sistema Nervioso Central

Gadoversetamida se usa ampliamente como un agente de contraste en la resonancia magnética (RM) para la visualización mejorada de las lesiones del sistema nervioso central (SNC), incluidos los tumores . Su capacidad para cruzar la barrera hematoencefálica permite una imagen detallada de las estructuras intracraneales, lo que ayuda en el diagnóstico y el seguimiento de las afecciones neurológicas.

Evaluación de lesiones de la médula espinal

En las imágenes de la médula espinal, this compound ayuda a evaluar las lesiones de la médula espinal. Proporciona un contraste claro que delimita el alcance de las lesiones o enfermedades de la médula espinal, lo cual es crucial para la planificación quirúrgica o la evaluación de la progresión de los trastornos espinales .

Detección de lesiones hepáticas

This compound también se usa en la resonancia magnética hepática para detectar y caracterizar las lesiones hepáticas. Mejora el contraste de los tejidos hepáticos, lo que facilita la identificación de tumores hepáticos benignos y malignos, quistes y otras anormalidades .

Imágenes cardiovasculares

Aunque no es su indicación principal, this compound se puede usar en la resonancia magnética cardiovascular para mejorar la visualización de las estructuras cardíacas. Puede ayudar a evaluar la perfusión miocárdica e identificar áreas de isquemia o infarto .

Patología renal

Para los pacientes con deficiencias renales, this compound puede ser una herramienta valiosa para la obtención de imágenes no invasivas de la patología renal. Ayuda a visualizar la vasculatura renal y las enfermedades parenquimatosas sin la necesidad de radiación ionizante .

Investigación oncológica

En oncología, la resonancia magnética mejorada con this compound se utiliza para evaluar la vascularización tumoral, que es un indicador de malignidad. Ayuda en la estadificación del tumor, la planificación del tratamiento y el seguimiento de la respuesta a la terapia .

Imágenes pediátricas

This compound está aprobada para su uso en pacientes pediátricos para resonancia magnética con contraste. Proporciona una alternativa más segura a las técnicas de imágenes basadas en radiación ionizante, lo cual es particularmente importante en la población pediátrica sensible .

Investigación sobre la hipersensibilidad a los agentes de contraste

This compound está involucrada en estudios de investigación que exploran las reacciones de hipersensibilidad a los agentes de contraste. Comprender los mecanismos de estas reacciones puede conducir a prácticas de resonancia magnética más seguras y al desarrollo de nuevos agentes de contraste con menor riesgo de efectos adversos .

Mecanismo De Acción

Target of Action

Gadoversetamide is primarily targeted at protons in the human body . These protons are found in tissues where gadoversetamide accumulates, such as the brain, spine, and liver . The role of these protons is crucial in the generation of magnetic resonance images .

Mode of Action

Gadoversetamide interacts with its target, the protons, when placed in a strong magnetic field . This interaction is based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . Gadoversetamide, being a paramagnetic agent, contains one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment . When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates . At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness) .

Biochemical Pathways

It is known that gadolinium and gadolinium-based contrast agents like gadoversetamide can affect cellular and biochemical pathways within the reticulo-endothelial system, calcium-dependent enzymatic reactions, ion channel function, and cellular phagocytosis .

Pharmacokinetics

It is known that gadolinium-based contrast agents are generally excreted by the kidneys

Result of Action

The primary result of gadoversetamide’s action is the enhancement of magnetic resonance images. It provides increased enhancement and visualization of lesions of the brain, spine, and liver, including tumors . Exposure to gadolinium-based contrast agents like gadoversetamide is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gadolinium-based contrast agents .

Action Environment

The action, efficacy, and stability of gadoversetamide can be influenced by various environmental factors. For instance, the strength of the magnetic field in which gadoversetamide is placed can affect its interaction with protons and thus the quality of the resulting images . Additionally, the presence of renal dysfunction in a patient can increase the risk of nephrogenic systemic fibrosis, a serious condition associated with the use of gadolinium-based contrast agents

Safety and Hazards

Gadoversetamide has been associated with a risk of nephrogenic systemic fibrosis in patients with impaired renal function . Other side effects may include mild skin irritation, gastrointestinal irritation, nausea, vomiting, and diarrhea . It is not considered to be a carcinogen .

Análisis Bioquímico

Biochemical Properties

Gadoversetamide plays a crucial role in biochemical reactions, primarily due to its paramagnetic properties. It interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . The MR images are based primarily on proton density and proton relaxation dynamics .

Cellular Effects

Gadoversetamide is used for MRI diagnostic procedures to provide increased enhancement and visualization of lesions of the brain, spine, and liver, including tumors . When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates . At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness) .

Molecular Mechanism

The mechanism of action of gadoversetamide is based on the behavior of protons when placed in a strong magnetic field . This behavior is interpreted and transformed into images by MR instruments. MR images are based primarily on proton density and proton relaxation dynamics . Gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates .

Temporal Effects in Laboratory Settings

Gadoversetamide has been shown to distribute into a volume approximating that of extracellular fluid and is eliminated primarily by glomerular filtration . The mean cumulative urinary excretion of gadoversetamide at 72 hours was approximately 93.5% for renal impaired patients and 95.8% for subjects with normal renal function .

Metabolic Pathways

Gadoversetamide does not undergo metabolism in the body . It is eliminated primarily through renal excretion .

Transport and Distribution

Gadoversetamide is administered intravenously and distributes mainly in the extracellular fluid . It does not cross the blood-brain barrier .

Subcellular Localization

Gadoversetamide does not have a specific subcellular localization as it remains in the extracellular space . It does not cross the blood-brain barrier .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Gadoversetamide involves the coupling of Gd-DTPA with D-glucosamine through amide bond formation. The reaction is typically carried out in a solvent mixture of water and acetonitrile under basic conditions.", "Starting Materials": [ "Gd-DTPA", "D-glucosamine" ], "Reaction": [ "Dissolve Gd-DTPA in water and acetonitrile mixture", "Add D-glucosamine to the reaction mixture", "Add a base such as triethylamine to the reaction mixture to activate the carboxylic acid group of Gd-DTPA", "Stir the reaction mixture at room temperature for several hours", "Purify the product by column chromatography or other suitable methods", "Characterize the product by NMR, mass spectrometry, and other analytical techniques" ] }

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. In MRI, visualization of normal and pathological brain, spinal and hepatic tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness). Gadoversetamide does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that may have a normal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide in lesions such as neoplasms, abscesses, and subacute infarcts.

Número CAS

131069-91-5

Fórmula molecular

C20H34GdN5O10

Peso molecular

661.8 g/mol

Nombre IUPAC

2-[bis[2-[carboxylatomethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);/q;+3/p-3

Clave InChI

HBEAOBRDTOXWRZ-UHFFFAOYSA-K

SMILES

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

SMILES canónico

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Densidad

1.160 at 25 °C

131069-91-5

Solubilidad

Freely soluble in water

Sinónimos

[8,11-Bis[(carboxy-κO)methyl]-14-[2-[(2-methoxyethyl)amino]-2-(oxo-κO)ethyl]-6-(oxo-κO)-2-oxa-5,8,11,14-tetraazahexadecan-16-oato(3-)-κN8,κN11,κN14,κO16]gadolinium;  8,11-Bis(carboxymethyl)-14-[2-[(2-methoxyethyl)amino]-2-oxoethyl]-6-oxo-2-oxa-5,8,11,

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadoversetamide
Reactant of Route 2
Gadoversetamide
Reactant of Route 3
Reactant of Route 3
Gadoversetamide
Reactant of Route 4
Reactant of Route 4
Gadoversetamide
Reactant of Route 5
Gadoversetamide
Reactant of Route 6
Gadoversetamide
Customer
Q & A

ANone: Gadoversetamide works by shortening the T1 relaxation time of water protons in its vicinity. This leads to a brighter signal on T1-weighted MRI images, improving the contrast between normal and abnormal tissues. [, ]

ANone: The molecular formula of Gadoversetamide is C16H26GdN5O9 and its molecular weight is 579.67 g/mol. [, ]

ANone: While the provided research abstracts don't contain specific spectroscopic data, techniques like mass spectrometry (ESI-MS) have been employed to identify Gadoversetamide and its metabolites in biological samples. []

ANone: While not explicitly mentioned in the abstracts, GBCAs like Gadoversetamide are generally tested for stability under various conditions (pH, temperature, light) during development to ensure their safety and efficacy. []

ANone: Gadoversetamide is not known to possess any catalytic properties. It is primarily used for its contrast-enhancing properties in MRI.

ANone: The provided research abstracts do not discuss computational chemistry studies on Gadoversetamide.

ANone: Gadoversetamide is a linear, non-ionic GBCA. Linear GBCAs, particularly non-ionic ones like Gadoversetamide and Gadodiamide, have been associated with a higher risk of Nephrogenic Systemic Fibrosis (NSF) compared to macrocyclic GBCAs. This is attributed to their lower stability and increased likelihood of releasing free gadolinium ions in vivo. [, , ]

ANone: Gadoversetamide is typically formulated as an injectable solution for intravenous administration. The exact composition of the formulation can vary depending on the manufacturer. [, , ]

ANone: Due to the risk of NSF, the FDA has issued warnings and recommendations for the use of Gadoversetamide, particularly in patients with renal impairment. [, , , ]

ANone: Gadoversetamide is primarily eliminated unchanged through the kidneys via glomerular filtration, with a half-life of approximately 1.5 hours in patients with normal renal function. [, , ]

ANone: Renal impairment significantly affects the pharmacokinetics of Gadoversetamide. The elimination half-life is prolonged in patients with renal insufficiency, leading to increased gadolinium retention in the body. [, ]

ANone: In individuals with normal renal function, age does not significantly alter the pharmacokinetics of Gadoversetamide. []

ANone: Yes, multiple clinical trials have evaluated the safety and efficacy of Gadoversetamide for various MRI applications, including liver and myocardial imaging. [, , , ]

ANone: In vitro studies have demonstrated that Gadoversetamide, at specific concentrations, can stimulate the proliferation of fibroblasts. []

ANone: Resistance mechanisms are not applicable to Gadoversetamide, as it is a contrast agent and not a drug with a specific molecular target.

ANone: The most serious adverse effect associated with Gadoversetamide is Nephrogenic Systemic Fibrosis (NSF), a debilitating and potentially fatal condition that primarily affects individuals with severe renal impairment. [, , , , ]

ANone: Besides NSF, other commonly reported adverse effects of Gadoversetamide include headache, nausea, and injection site reactions. These are typically mild and transient. [, ]

ANone: Factors that can increase the risk of NSF include: use of linear GBCAs like Gadoversetamide, high cumulative doses of the agent, pre-existing severe renal impairment, acute kidney injury, and delayed hemodialysis after administration in dialysis patients. [, , , , ]

ANone: Yes, although less common than with Gadodiamide, several cases of NSF have been reported in association with Gadoversetamide exposure, particularly in patients with severe renal impairment. [, , , ]

ANone: As a contrast agent, Gadoversetamide is not designed for targeted drug delivery. Its distribution is primarily limited to the extracellular space.

ANone: The provided research abstracts do not discuss specific biomarkers for Gadoversetamide efficacy or toxicity.

ANone: Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive and specific technique used to quantify gadolinium concentrations, including those of Gadoversetamide, in biological samples. [, , ]

ANone: The provided research abstracts do not provide information on the environmental impact of Gadoversetamide.

ANone: The provided research abstracts do not discuss dissolution and solubility studies on Gadoversetamide.

ANone: While not explicitly mentioned, analytical methods used to quantify Gadoversetamide, such as ICP-MS, are rigorously validated to ensure their accuracy, precision, and specificity. []

ANone: The manufacturing and distribution of Gadoversetamide are subject to strict quality control and assurance measures to guarantee the product's consistency, safety, and efficacy. []

ANone: The provided research abstracts do not discuss the immunogenicity of Gadoversetamide.

ANone: Gadoversetamide is not known to significantly interact with drug transporters.

ANone: Gadoversetamide is not metabolized by drug-metabolizing enzymes and does not induce or inhibit these enzymes. [, ]

ANone: Gadoversetamide, like other GBCAs, is designed to be biocompatible. It is not biodegradable and is primarily eliminated unchanged through the kidneys. []

ANone: Yes, macrocyclic GBCAs, like Gadoteridol and Gadobutrol, are associated with a lower risk of NSF compared to linear agents like Gadoversetamide and are preferred for patients with renal insufficiency. [, , ]

ANone: Yes, techniques like arterial spin labeling (ASL) perfusion MRI and diffusion MRI can provide valuable diagnostic information without the need for contrast agents. []

ANone: The provided research abstracts do not discuss recycling or waste management strategies for Gadoversetamide.

ANone: Various resources and tools are available for Gadoversetamide research, including databases like PubMed, clinical trial registries, and chemical databases. [, ]

ANone: Gadoversetamide (OptiMARK) was approved by the FDA for clinical use in 1998. []

ANone: Initially considered very safe, the discovery of Nephrogenic Systemic Fibrosis (NSF) in the early 2000s led to a reevaluation of the safety of GBCAs, including Gadoversetamide, particularly in patients with renal impairment. []

ANone: Research on Gadoversetamide involves collaboration between radiologists, nephrologists, pathologists, and pharmacologists to understand its efficacy, safety, and the mechanisms underlying adverse effects like NSF. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.